molecular formula C12H7Br2N B3017317 1,8-dibromo-9H-carbazole CAS No. 553663-65-3

1,8-dibromo-9H-carbazole

Cat. No. B3017317
CAS RN: 553663-65-3
M. Wt: 325.003
InChI Key: SAGKZGMCGWAMEE-UHFFFAOYSA-N
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Description

1,8-Dibromo-9H-carbazole is a chemical compound with the CAS Number: 553663-65-3 . It has a molecular weight of 325 and its IUPAC name is 1,8-dibromo-9H-carbazole . It is a solid at room temperature .


Synthesis Analysis

The synthesis of compounds based on carbazole and sulfone groups has been reported . In one method, 4,4′-sulfonyl diphenol and 9-(2-bromoethyl)-9H-carbazole were used as starting materials . The reaction was carried out in the presence of anhydrous K2CO3 and 18-crown-6 in anhydrous acetone .


Molecular Structure Analysis

The molecular structure of 1,8-Dibromo-9H-carbazole is represented by the linear formula C12H7Br2N . The InChI code for this compound is 1S/C12H7Br2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H .


Chemical Reactions Analysis

Carbazole derivatives, including 1,8-Dibromo-9H-carbazole, have been found to exhibit a range of biological and pharmacological properties . They have been used in the synthesis of compounds with potential applications in various fields, including the development of new drugs .


Physical And Chemical Properties Analysis

1,8-Dibromo-9H-carbazole is a solid at room temperature . It has a molecular weight of 325 .

Scientific Research Applications

Safety and Hazards

The safety information for 1,8-Dibromo-9H-carbazole indicates that it may cause skin and eye irritation . The compound has been assigned the signal word “Warning” and the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .

properties

IUPAC Name

1,8-dibromo-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGKZGMCGWAMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-dibromo-9H-carbazole

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